Methyl 6-cyano-2-methylnicotinate
Overview
Description
Methyl 6-cyano-2-methylnicotinate is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol It is a derivative of nicotinic acid and belongs to the class of pyridine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-cyano-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-cyano-2-methylnicotinic acid with methanol in the presence of an acid catalyst . The reaction typically requires heating to reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps such as esterification, purification, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-cyano-2-methylnicotinic acid.
Reduction: Formation of 6-amino-2-methylnicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyano-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 6-cyano-2-methylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzymatic activities and interact with cellular receptors. The cyano group may play a role in binding to active sites of enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A related compound with a similar structure but without the cyano group.
6-methyl nicotinate: Another derivative of nicotinic acid with a methyl group at the 6-position.
Uniqueness
Methyl 6-cyano-2-methylnicotinate is unique due to the presence of both a cyano group and a methyl group on the nicotinate structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 6-cyano-2-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(9(12)13-2)4-3-7(5-10)11-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWXXRKGXEUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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